N-Octyl-succinamic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

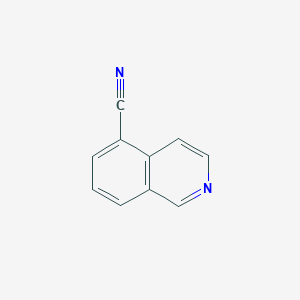

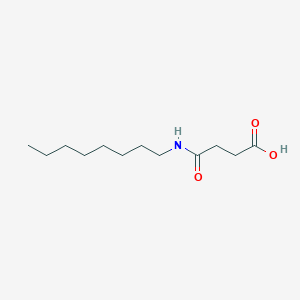

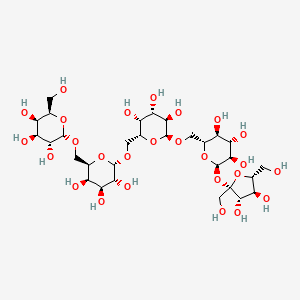

N-Octyl-succinamic acid is a chemical compound with the molecular formula C12H23NO31. It is a lipophilic compound2.

Synthesis Analysis

N-substituted succinamic acid compounds, which include N-Octyl-succinamic acid, can be synthesized using succinic anhydride as the raw material. The acylating reaction with amines such as 2-amino pyridine, N-methyl piperazine, p-chloroaniline, aniline, and tertiary butyl amine is used in the synthesis process. The optimum reaction conditions include a ratio of succinic anhydride to amine of 1:1, a reaction temperature of 15°C, and a reaction time of 5 hours3.Molecular Structure Analysis

The molecular structure of N-Octyl-succinamic acid consists of an octyl group (a chain of 8 carbon atoms) attached to a succinamic acid molecule4. The InChI code for N-Octyl-succinamic acid is 1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16)4.

Chemical Reactions Analysis

Specific chemical reactions involving N-Octyl-succinamic acid are not readily available in the literature. However, it’s worth noting that succinamic acid compounds can participate in various chemical reactions due to the presence of both amine and carboxylic acid functional groups3.Physical And Chemical Properties Analysis

The physical and chemical properties of N-Octyl-succinamic acid are not extensively documented. However, it is known that it has a molecular weight of 229.32 g/mol4. More detailed properties such as color, density, hardness, and melting and boiling points would require further experimental analysis6.科学研究应用

Nanostructured Soft Carriers

Amphiphilic hyaluronic acid derivatives obtained by modifying hyaluronic acid with octenyl succinic anhydride (OSA) show promise for creating nanostructured soft carriers. These derivatives can self-associate into spherical nanostructures in aqueous media and encapsulate hydrophobic compounds. This characteristic suggests their potential use as nanocarriers for drug delivery, particularly for hydrophobic active ingredients or drugs, indicating a method to improve drug solubility and bioavailability (Eenschooten et al., 2012).

Bio-Based Production of Succinic Acid

Research on the bio-based production of succinic acid (SA) highlights the development of microbial strains through metabolic engineering. This approach aims at economical production from renewable resources, positioning SA as a key bio-based chemical for various industrial applications. The review of these strategies showcases the potential of engineered microorganisms in achieving high performance indices for SA production, which is vital for its use in the food, chemicals, and pharmaceutical industries (Ahn, Jang, & Lee, 2016).

Root-Promoting Substances

Compounds derived from N-(phenethyl)succinamic acid, such as N-[2-(3-indolyl)ethyl]succinamic acid (IESA) and N-[2-(1-naphthyl)ethyl]succinamic acid (NESA), have been identified as new categories of root-promoting substances. Unlike auxin-like substances, these derivatives do not promote stem elongation or leaf epinasty, suggesting their unique role in agricultural applications for enhancing root growth without affecting the aerial parts of the plants (Itagaki et al., 2003).

Extraction and Separation Technologies

Studies on the reactive extraction of succinic acid using tri-n-octylamine in various solvents reveal insights into optimizing the extraction process for industrial applications. The effectiveness of octan-1-ol as a phase modifier in enhancing extraction efficiency is particularly noted, suggesting a method to improve the recovery of succinic acid from complex mixtures. This research is relevant for the purification processes of bio-based succinic acid, essential for its subsequent industrial use (Kloetzer, Cașcaval, & Galaction, 2013).

安全和危害

Specific safety and hazard information for N-Octyl-succinamic acid is not readily available. However, succinic acid, a related compound, is known to cause serious eye damage and may cause respiratory irritation7. It is recommended to handle N-Octyl-succinamic acid with appropriate safety measures.

未来方向

The future directions for N-Octyl-succinamic acid and similar compounds could involve their use in the production of succinic acid, an important platform chemical. Microbial production of succinic acid at low pH results in low purification costs and hence good overall process economics89. This could pave the way for industrial production of bio-based succinic acid9.

属性

IUPAC Name |

4-(octylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKYFTBRFFARTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366269 |

Source

|

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Octyl-succinamic acid | |

CAS RN |

3151-42-6 |

Source

|

| Record name | N-Octyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-Amino-4-methyl-thiazol-5-YL)-pyrimidin-2-YL]-(3-nitro-phenyl)-amine](/img/structure/B1348376.png)

![[Ethoxy(phenyl)methyl]benzene](/img/structure/B1348383.png)

![[(Diphenylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B1348384.png)

acetic acid](/img/structure/B1348388.png)